molecular formula C15H18FN3O4S B2601997 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797335-83-1

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2601997
CAS No.: 1797335-83-1
M. Wt: 355.38
InChI Key: ISWYYLKRYCFCAO-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the fluorine and methoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas and methanol in the presence of a catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene ring with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Pyrazole Ring Formation: The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a suitable diketone. The resulting pyrazole derivative is then coupled with the benzene-sulfonamide intermediate.

    Oxan-4-yl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methoxy-5-nitroaniline: Another fluorinated benzene derivative with different substituents.

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyrazole and oxan-4-yl groups.

    N-(1-(oxan-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Lacks the fluorine and methoxy groups.

Uniqueness

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties The presence of the fluorine atom enhances its reactivity, while the methoxy group and sulfonamide group contribute to its solubility and stability

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-22-14-3-2-11(16)8-15(14)24(20,21)18-12-9-17-19(10-12)13-4-6-23-7-5-13/h2-3,8-10,13,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWYYLKRYCFCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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